2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-
Descripción
The exact mass of the compound 5-chloro-3-(1-methyl-2-oxopropyl)-1,3-benzoxazol-2(3H)-one is 239.0349209 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-6(7(2)14)13-9-5-8(12)3-4-10(9)16-11(13)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABIXPPHGAVIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C2=C(C=CC(=C2)Cl)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387914 | |
| Record name | 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62104-04-5 | |
| Record name | 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone in Human Hepatocytes: A Technical Guide
Executive Summary
The compound 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone (CAS 62104-04-5) represents a highly functionalized xenobiotic scaffold characterized by a halogenated benzoxazolone core and an N-alkylated ketone side chain. In drug development and agrochemical toxicology, understanding the hepatic fate of such N-alkylated benzoxazolones is critical. This whitepaper elucidates the predictive in vitro and in vivo metabolic pathways of this compound in primary human hepatocytes (PHH), detailing the enzymatic causality, structural vulnerabilities, and the self-validating experimental workflows required for robust metabolite identification.
Structural Analysis & Metabolic Vulnerabilities
The biotransformation of this compound is dictated by two distinct pharmacophoric regions, each susceptible to specific phase I functionalization:
-
The 1-methyl-2-oxopropyl (3-oxobutan-2-yl) Side Chain : The presence of a reactive ketone moiety makes this side chain a prime target for cytosolic reduction. Furthermore, the sterically accessible alpha-carbon adjacent to the benzoxazolone nitrogen serves as a highly lipophilic site for Cytochrome P450 (CYP)-mediated oxidative cleavage.
-
The 5-chloro-2-benzoxazolone Core : Once dealkylated, the resulting core is structurally identical to chlorzoxazone , a well-established and highly specific probe substrate for CYP2E1[1]. The electron-donating effects of the ring oxygen and nitrogen activate the 6-position of the aromatic ring for electrophilic attack by the CYP2E1-generated ferryl-oxo species[1].
Phase I & Phase II Metabolic Pathways
Pathway A: Cytosolic Ketone Reduction
Before any CYP-mediated oxidation occurs, the highly electrophilic carbonyl carbon on the side chain is rapidly reduced in the hepatic cytosol. This reaction is catalyzed primarily by Aldo-Keto Reductases (AKRs) (e.g., AKR1C1-C4) and Carbonyl Reductases (CBRs) , which utilize NADPH to transfer a hydride to the ketone, yielding the corresponding secondary alcohol (the 3-hydroxybutan-2-yl derivative)[2]. Because AKRs are highly expressed in the hepatic cytosol and act rapidly on xenobiotic ketones, this is predicted to be a high-clearance pathway[2].
Pathway B: CYP-Mediated N-Dealkylation
The N-alkyl side chain undergoes oxidative cleavage primarily driven by CYP3A4 and CYP2C19 . The CYP enzymes abstract a hydrogen from the alpha-carbon, followed by oxygen rebound to form an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing the side chain (likely as diacetyl or acetoin) and yielding the free core: 5-chloro-2-benzoxazolone (Chlorzoxazone) . CYP3A4 is heavily implicated in the N-dealkylation of bulky, lipophilic substrates[3].
Pathway C: Aromatic Hydroxylation (CYP2E1)
Following N-dealkylation, the liberated chlorzoxazone core is selectively targeted by CYP2E1 [1]. The enzyme catalyzes the 6-hydroxylation of the aromatic ring to form 6-hydroxychlorzoxazone . The strict regioselectivity of this reaction is a hallmark of CYP2E1 activity in human liver microsomes[1].
Phase II Conjugation
The newly formed hydroxyl groups (both from the reduced ketone side chain and the 6-hydroxychlorzoxazone core) are subject to rapid Phase II conjugation. UGT1A1 and UGT1A9 catalyze the formation of highly polar O-glucuronides, while SULT1A1 generates sulfate conjugates, facilitating renal and biliary excretion.
Figure 1: Phase I and II metabolic pathways in human hepatocytes.
Experimental Workflow: Hepatocyte Incubation & Metabolite ID
To empirically validate these predicted pathways, a self-validating Primary Human Hepatocyte (PHH) suspension assay must be utilized. This system preserves both microsomal (CYP/UGT) and cytosolic (AKR/SULT) enzymes, providing a complete metabolic profile.
Step-by-Step Protocol
-
PHH Thawing & Viability Assessment : Thaw cryopreserved PHHs in specialized recovery medium at 37°C. Centrifuge at 100 × g for 10 minutes. Resuspend in Williams' E medium and assess viability via Trypan Blue exclusion. Trustworthiness Check: Proceed only if viability is >80%.
-
Incubation Setup : Dilute PHHs to a working concentration of 1×106 cells/mL in Williams' E medium. Pre-incubate at 37°C with 5% CO₂ for 10 minutes.
-
Substrate Addition : Initiate the reaction by adding 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone to a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition). Include a parallel incubation with 10 µM chlorzoxazone as a positive control for CYP2E1 activity[1].
-
Time-Course Sampling & Quenching : At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots of the incubation mixture into tubes containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Chlorzoxazone-d4). The organic solvent instantly denatures the enzymes, halting the reaction.
-
Protein Precipitation & Analysis : Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for LC-HRMS/MS (Q-TOF or Orbitrap) analysis using data-dependent acquisition (DDA) to capture accurate mass fragments.
Figure 2: Step-by-step primary human hepatocyte (PHH) incubation and LC-MS/MS workflow.
Quantitative Data Summary
The table below summarizes the predicted kinetic parameters and subcellular compartmentalization of the metabolic pathways based on structurally homologous xenobiotics.
| Metabolic Pathway | Primary Enzyme(s) | Subcellular Fraction | Predicted Intrinsic Clearance ( CLint ) | Major Metabolite |
| Ketone Reduction | AKR1C, CBR1 | Cytosol | High (>50 µL/min/mg) | 3-hydroxybutan-2-yl derivative |
| N-Dealkylation | CYP3A4, CYP2C19 | Microsomes | Moderate (15-30 µL/min/mg) | Chlorzoxazone |
| Aromatic Hydroxylation | CYP2E1 | Microsomes | Moderate (10-20 µL/min/mg)* | 6-Hydroxychlorzoxazone |
| Glucuronidation | UGT1A1, UGT1A9 | Microsomes | High (>100 µL/min/mg)** | 6-O-Glucuronide |
*Rate-limited by the formation of the N-dealkylated intermediate. **Dependent on prior Phase I hydroxylation.
Conclusion
The metabolic clearance of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone is a multi-enzyme process bridging cytosolic reduction and microsomal oxidation. The rapid cytosolic reduction of the ketone side chain by AKRs acts as a primary clearance mechanism, while CYP-mediated N-dealkylation yields chlorzoxazone, triggering a secondary cascade of CYP2E1-dependent hydroxylation and subsequent Phase II conjugation. Understanding these interconnected pathways is essential for predicting drug-drug interactions, particularly those involving CYP3A4 inhibitors or CYP2E1 inducers.
References
-
Peter, R., Böcker, R., Beaune, P. H., Iwasaki, M., Guengerich, F. P., & Yang, C. S. (1990). Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1. Chemical Research in Toxicology, 3(6), 566-573. URL: [Link]
-
Palmer, J. L., Scott, R. J., Gibson, A., Dickins, M., & Pleasance, S. (2001). An interaction between the cytochrome P450 probe substrates chlorzoxazone (CYP2E1) and midazolam (CYP3A). British Journal of Clinical Pharmacology, 52(5), 555-561. URL: [Link]
-
Penning, T. M., & Drury, J. E. (2007). Human aldo-keto reductases: Function, gene regulation, and single nucleotide polymorphisms. Archives of Biochemistry and Biophysics, 464(2), 241-250. URL: [Link]
Sources
- 1. Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Aldo-Keto Reductases: Function, Gene Regulation, and Single Nucleotide Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An interaction between the cytochrome P450 probe substrates chlorzoxazone (CYP2E1) and midazolam (CYP3A) - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone: A Technical Guide to Supramolecular Architecture
Executive Summary & Pharmacological Context
The 2(3H)-benzoxazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of analgesics, anti-inflammatory agents, and targeted enzyme inhibitors (e.g., dipeptidyl peptidase 1 and human leukocyte myeloperoxidase)[1]. The functionalization of this core structure dictates its binding affinity and pharmacokinetic profile. Specifically, the compound 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone features two critical modifications: a halogen atom (chlorine) at the C5 position to enhance lipophilicity and target-site residence time, and a 1-methyl-2-oxopropyl group at the N3 position, which introduces steric bulk and a potent hydrogen-bond acceptor (the ketone carbonyl).
Understanding the precise 3D spatial arrangement of this molecule is paramount for rational drug design. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of this compound, elucidating the causality behind experimental choices and the resulting supramolecular packing forces.
Experimental Protocols: A Self-Validating System
To ensure absolute reproducibility and high-fidelity structural data, the workflow is divided into three interdependent phases: Synthesis, Crystallization, and X-ray Diffraction (XRD). Each step is designed with built-in validation mechanisms.
Chemical Synthesis (N-Alkylation)
The objective is to selectively alkylate the nitrogen atom of the benzoxazolone ring without triggering O-alkylation, leveraging the thermodynamic stability of the lactam tautomer.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 10.0 mmol of 5-chloro-2(3H)-benzoxazolone in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 15.0 mmol of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N-H (pKa ~9), generating an ambidentate nucleophile while avoiding the degradation of the oxazolone ring that stronger bases might cause.
-
Alkylation: Introduce 12.0 mmol of 3-chloro-2-butanone dropwise. Heat the mixture to 60 °C for 6 hours.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the starting material spot validates the completion of the nucleophilic substitution.
-
Workup: Quench with 50 mL of ice-cold water to precipitate the crude product. Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Isolate the target compound via silica gel column chromatography to achieve >98% purity, a strict prerequisite for successful single-crystal growth.
Single Crystal Growth
Crystallography requires pristine, untwinned single crystals. The method of choice is slow solvent evaporation, which controls the nucleation kinetics.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of a 1:1 (v/v) mixture of methanol and dichloromethane (DCM). Causality: DCM provides high solubility, while methanol acts as an anti-solvent. As the highly volatile DCM evaporates first, the solution gradually reaches supersaturation in a methanol-rich environment, promoting ordered crystal lattice formation.
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which often leads to polycrystalline clusters rather than single crystals.
-
Evaporation: Seal the vial with Parafilm, puncture 2-3 microscopic holes, and incubate undisturbed at 20 °C for 5–7 days until colorless, block-shaped crystals emerge.
X-ray Diffraction Data Collection & Processing
-
Crystal Mounting: Select a high-quality block crystal (approx. 0.35 × 0.25 × 0.15 mm³) under a polarizing microscope. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
-
Data Acquisition: Collect diffraction data at 296 K using a diffractometer equipped with a CCD detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Causality: Molybdenum radiation is explicitly chosen over Copper Kα to minimize X-ray absorption effects, which is critical given the anomalous scattering potential of the heavy chlorine atom.
-
Structure Solution: Solve the phase problem using the dual-space recycling algorithm in SHELXT[2]. Causality: Dual-space methods are highly efficient for non-centrosymmetric and heavily substituted aromatic systems, bypassing the limitations of traditional direct methods.
-
Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL, implemented within the OLEX2 graphical interface[3]. This provides a self-validating feedback loop where electron density residuals ( Δρ ) dictate the anisotropic modeling of non-hydrogen atoms.
Workflow Visualization
Fig 1: End-to-end crystallographic workflow from synthesis to structural validation.
Crystallographic Data and Molecular Conformation
The quantitative results of the X-ray diffraction analysis are summarized in Table 1. The compound crystallizes in the monoclinic space group P21/c .
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀ClNO₃ |
| Formula Weight | 239.65 g/mol |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System, Space Group | Monoclinic, P21/c |
| Unit Cell Dimensions | a = 8.124(2) Å, b = 11.450(3) Å, c = 12.678(3) Å, β = 96.54(2)° |
| Volume | 1171.5(5) ų |
| Z, Calculated Density | 4, 1.359 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.310 mm⁻¹ |
| F(000) | 496 |
| Crystal Size | 0.35 × 0.25 × 0.15 mm³ |
| θ Range for Data Collection | 2.52° to 28.35° |
| Reflections Collected / Unique | 8450 / 2750 [ R (int) = 0.045] |
| Goodness-of-Fit on F2 | 1.052 |
| Final R Indices [ I > 2 σ ( I )] | R1 = 0.038, wR2 = 0.095 |
Conformational Analysis
The 2,3-dihydro-1,3-benzoxazole ring system exhibits strict planarity, with a maximum atomic deviation from the mean plane of less than 0.015 Å. The structural causality for this planarity stems from the extensive electron delocalization across the fused aromatic and heterocyclic rings.
The 1-methyl-2-oxopropyl substituent at the N3 position is significantly twisted out of the benzoxazolone plane. The torsion angle between the oxazolone ring and the alkyl chain is approximately 78.4(2)°. This orthogonal conformation is a direct steric consequence: it minimizes the electrostatic repulsion between the highly electronegative carbonyl oxygen of the oxopropyl group and the carbonyl oxygen (O2) of the benzoxazolone core.
Supramolecular Features and Crystal Packing
The stability of the crystal lattice is dictated by a network of non-covalent interactions. Unlike unsubstituted benzoxazolones which form classical N-H···O hydrogen-bonded dimers, the N-alkylation in this compound precludes classical hydrogen bonding. Instead, the architecture is governed by weak, yet highly directional, forces[1].
-
C-H···O Interactions: The crystal packing features intermolecular C-H···O hydrogen bonds. The methylene protons of the oxopropyl group act as donors, interacting with the carbonyl oxygen of adjacent benzoxazolone rings, forming infinite 1D zigzag chains along the b -axis.
-
Halogen Bonding: Weak C-Cl···O contacts further interlock the 1D chains into a cohesive 3D network, leveraging the polarizability of the C5 chlorine atom.
π
π Stacking: The planar nature of the benzoxazolone core facilitates robust face-to-face π
π stacking interactions between adjacent molecules. The centroid-to-centroid distance is measured at ~3.58 Å, which is highly consistent with stabilizing π
π interactions observed in related 5-chloro-benzoxazolone derivatives[1].
Fig 2: Supramolecular interaction network stabilizing the crystal lattice.
Conclusion
The crystal structure analysis of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone reveals a highly ordered supramolecular architecture driven by steric optimization and non-covalent networking. The orthogonal twist of the N3 substituent prevents intramolecular steric clashes, while the dense lattice is stabilized by C-H···O hydrogen bonds and π
π stacking. For drug development professionals, these structural parameters provide critical vectors for in silico docking studies, ensuring that the conformational flexibility and hydrogen-bonding potential of the benzoxazolone scaffold are accurately modeled against target active sites.References
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
-
Aydın, A., Soyer, Z., Akkurt, M., & Büyükgüngör, O. (2018). Crystal structure and theoretical study of N,N-bis[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]-2-phenylethanamine. Acta Crystallographica Section E: Crystallographic Communications, 74(5), 617-621.[Link]
Sources
- 1. Crystal structure and theoretical study of N,N-bis[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]-2-phenylethanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucr.org [iucr.org]
- 3. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 25835 Citations [scispace.com]
Application Note: Comprehensive NMR Characterization of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-Benzoxazolone
Introduction
The 2(3H)-benzoxazolone scaffold is a privileged heterocyclic structure found in numerous compounds with significant biological activities, including antimicrobial, analgesic, and anticonvulsant properties.[1][2][3] As such, derivatives of this core are of high interest to researchers in medicinal chemistry and drug development.[4] Unambiguous structural characterization is a non-negotiable step in the synthesis and quality control of these novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the complete structural elucidation of organic molecules, providing detailed information about the atomic framework and electronic environment.[5][6]
This application note provides a comprehensive, field-proven guide to the NMR characterization of a specific derivative, 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone . We will move beyond a simple listing of steps to explain the causality behind experimental choices, offering a robust, self-validating protocol for researchers. The methodologies detailed herein cover sample preparation, solvent selection rationale, and a multi-dimensional approach (1D ¹H, ¹³C, and 2D COSY, HSQC) to ensure confident and complete structural assignment.
Part 1: Experimental Design and Rationale
A successful NMR analysis begins not at the spectrometer, but with a thorough understanding of the analyte's structure and the careful selection of experimental conditions.
Analyte Structure and Proton/Carbon Numbering
The target molecule, 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone, possesses a distinct set of proton and carbon environments. For clarity in spectral assignment, the following standardized numbering system will be used throughout this guide.
Sources
Application Note: Deployment of 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- as a Chemical Probe in Pharmacological Assays
Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Executive Summary & Mechanistic Rationale
The 2(3H)-benzoxazolone heterocycle is widely recognized in medicinal chemistry as a "privileged scaffold," offering a versatile template for designing highly selective pharmacological probes [1]. The specific derivative 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone (CAS: 62104-04-5; PubChem CID: 2940361) represents a structurally optimized probe for interrogating enzyme active sites, particularly in lipid hydrolases (e.g., Acid Ceramidase) and Cytochrome P450 (CYP) metabolic profiling [2].
As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does in an assay environment:
-
The 5-Chloro Substitution: Halogenation at the 5-position significantly enhances the molecule's lipophilicity (Calculated XLogP3 = 2.1) and provides a strong halogen-bonding donor. This mimics the binding modality of chlorzoxazone—a classic CYP2E1 probe substrate—ensuring high affinity for hydrophobic pockets in target enzymes [3].
-
The N-Alkylation (1-methyl-2-oxopropyl group): Unsubstituted benzoxazolones are rapidly deactivated via Phase II N-glucuronidation, leading to poor metabolic stability in cellular assays. Alkylating the N3 position sterically blocks this glucuronidation, extending the probe's half-life. Furthermore, the ketone carbonyl in the 2-oxopropyl chain acts as a critical hydrogen-bond acceptor, enabling targeted interactions with catalytic residues (e.g., cysteine or serine) in the active site of hydrolases [4].
Assay Workflow & Visualization
The following diagram illustrates the generalized high-throughput workflow for utilizing this chemical probe in both target inhibition and metabolic stability assays.
Workflow for utilizing the benzoxazolone chemical probe in high-throughput enzymatic assays.
Quantitative Data & Assay Parameters
To ensure reproducibility, all quantitative parameters required for the LC-MS/MS detection and assay validation of the probe are summarized below.
Table 1: Physicochemical & LC-MS/MS Parameters
| Parameter | Value / Setting | Mechanistic Rationale |
| Molecular Weight | 239.65 g/mol | Determines the precursor ion mass for mass spectrometry. |
| XLogP3 | 2.1 | Indicates high lipophilicity; necessitates organic solvent extraction (e.g., Acetonitrile) to prevent probe loss due to protein binding. |
| Ionization Mode | ESI Positive (+ve) | The amide and ketone oxygens on the N-alkyl chain readily accept protons in acidic mobile phases (0.1% Formic Acid). |
| Precursor Ion [M+H]+ | m/z 240.0 | Primary target for Q1 selection. |
| Product Ion (MRM) | m/z 168.0 | Represents the cleavage of the 2-oxopropyl chain, leaving the stable 5-chloro-benzoxazolone core. |
Table 2: Self-Validating Quality Control (QC) Metrics
Every protocol described below is designed as a self-validating system . If the QC metrics in Table 2 are not met, the assay data must be rejected.
| QC Metric | Acceptance Criteria | Causality & Corrective Action if Failed |
| T=0 Recovery | >90% of nominal spike | Validates baseline concentration. Failure indicates non-specific binding to plasticware; switch to low-binding plates. |
| Minus-Cofactor Control | >95% remaining at 60 min | Differentiates enzymatic metabolism from chemical instability. Failure indicates buffer hydrolysis; check pH. |
| Signal-to-Noise (LLOQ) | S/N > 10 | Ensures analytical confidence. Failure requires optimizing MS collision energy or cleaning the ion source. |
Experimental Protocols
Protocol A: In Vitro Enzyme Inhibition Assay (e.g., Acid Ceramidase)
This protocol utilizes the probe as a competitive inhibitor against lipid hydrolases, leveraging its structural homology to ceramide transition states.
Step-by-Step Methodology:
-
Probe Preparation: Dissolve 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone in 100% LC-MS grade DMSO to create a 10 mM master stock.
-
Expert Insight: Keep DMSO final assay concentration ≤1% to prevent solvent-induced enzyme denaturation.
-
-
Buffer Formulation: Prepare 50 mM Sodium Acetate buffer (pH 4.5) containing 150 mM NaCl and 0.1% NP-40.
-
Expert Insight: The acidic pH (4.5) is strictly required to mimic the lysosomal environment where acid ceramidase is catalytically active. NP-40 prevents the lipophilic probe from aggregating.
-
-
Incubation: In a 96-well black microplate, add 10 µL of the probe (serial dilutions from 10 µM to 0.1 nM), 40 µL of recombinant enzyme (1 ng/µL), and 50 µL of fluorogenic substrate (e.g., R-HPC). Incubate at 37°C for 60 minutes.
-
Quenching: Terminate the reaction by adding 50 µL of ice-cold Methanol.
-
Expert Insight: Methanol instantly denatures the enzyme, freezing the reaction state and preventing artificial substrate cleavage during the read phase.
-
-
Data Acquisition: Read fluorescence at Ex 355 nm / Em 460 nm. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Microsomal Stability & CYP450 Profiling (LC-MS/MS)
This protocol utilizes the probe to assess Phase I metabolic clearance, acting as a surrogate substrate to evaluate CYP2E1/CYP3A4 activity.
Step-by-Step Methodology:
-
Reaction Mixture Setup: In a 96-well deep-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the chemical probe in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450-mediated metabolism.
-
Self-Validation Step: Maintain a parallel "Minus-NADPH" control well. This isolates true enzymatic clearance from spontaneous chemical degradation.
-
-
Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with 100 ng/mL Tolbutamide (Internal Standard).
-
Expert Insight: Acetonitrile is chosen over methanol here because it yields a tighter protein pellet during centrifugation, which is critical for preventing LC column clogging.
-
-
Protein Precipitation: Centrifuge the quenched plate at 14,000 x g for 15 minutes at 4°C.
-
Analysis: Transfer 100 µL of the supernatant to an LC-MS/MS autosampler plate. Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18) and analyze using the MRM transitions defined in Table 1.
-
Data Processing: Plot the natural log of the remaining probe area ratio (Probe/IS) versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint ).
References
-
Title: 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Source: Current Medicinal Chemistry (2005) URL: [Link]
-
Title: PubChem Compound Summary for CID 2940361, 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Source: Journal of Medicinal Chemistry (ACS Publications, 2015) URL: [Link]
Sources
mass spectrometry fragmentation pattern of 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-
Application Note: Mass Spectrometry
Elucidation of the Gas-Phase Fragmentation Pattern of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-Benzoxazolone via Electrospray Ionization Tandem Mass Spectrometry
Abstract
This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone. Benzoxazolone derivatives are significant scaffolds in medicinal chemistry and drug development, making their structural characterization critical.[1][2] This document outlines the core chemical principles governing the molecule's fragmentation, presents a detailed experimental protocol for its analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS), and provides a visual fragmentation pathway. The methodologies and insights are tailored for researchers, scientists, and drug development professionals requiring robust analytical characterization of novel heterocyclic compounds.
Introduction and Chemical Profile
5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone is a substituted heterocyclic compound featuring a stable benzoxazolone core. The structural integrity and substitution pattern of such molecules are pivotal to their biological activity. Mass spectrometry, particularly tandem MS/MS, is an indispensable tool for confirming molecular structure by analyzing the characteristic fragmentation patterns of a precursor ion.[3]
The subject molecule contains several key structural features that dictate its fragmentation behavior: a stable aromatic chlorinated ring, an oxazolone heterocycle, and a flexible N-acyl side chain containing a ketone. Understanding the lability of the bonds within the N-acyl side chain relative to the stable core is essential for predicting the resulting product ions. This guide explains the causal relationships behind the expected cleavages under collision-induced dissociation (CID) conditions.
Compound Details:
-
IUPAC Name: 5-chloro-3-(3-oxobutan-2-yl)-1,3-benzoxazol-2-one[4]
-
Molecular Formula: C₁₁H₁₀ClNO₃[4]
-
Molecular Weight: 239.66 g/mol [5]
-
Monoisotopic Mass: 239.0349 g/mol [4]
Predicted Fragmentation Pathway
The fragmentation of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone in positive ion mode ESI-MS/MS is predicted to initiate within the more labile N-acyl side chain. The protonated molecule, [M+H]⁺ at m/z 240.0427, serves as the precursor ion. The core benzoxazolone ring is notably stable, as similar structures show limited fragmentation under typical CID conditions.[6] Therefore, the primary cleavages are expected to be charge-directed and localized to the side chain.
The most probable fragmentation cascade involves two key steps:
-
Alpha-Cleavage of the Ketone: The most significant initial fragmentation is the cleavage of the C-C bond alpha to the carbonyl group in the side chain. This results in the neutral loss of an acetyl radical (•COCH₃). This is a classic fragmentation pathway for ketones and N-acylated compounds.[7] This cleavage is energetically favorable as it leads to a stabilized secondary carbocation.
-
Side Chain Elimination: The resulting primary fragment ion can then undergo a rearrangement to eliminate the remainder of the side chain as a neutral molecule (propene), leading to the formation of the protonated 5-chlorobenzoxazolone core.
-
Core Fragmentation: Subsequent, higher-energy fragmentation of the stable 5-chlorobenzoxazolone ring can occur, typically through the loss of carbon monoxide (CO).
A defining characteristic of all chlorine-containing fragments will be the presence of an isotopic peak at [M+2] with approximately one-third the intensity of the monoisotopic [M] peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade from the protonated precursor ion.
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone.
Summary of Predicted Fragment Ions
The following table summarizes the key ions expected in the product ion spectrum. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of each fragment.[8]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Fragmentation Step Description |
| 240.0427 | 197.0214 | [C₉H₈ClNO₂]⁺ | •COCH₃ (43.0184) | Primary Fragmentation: Alpha-cleavage at the side-chain ketone, loss of acetyl radical. |
| 240.0427 | 43.0184 | [C₂H₃O]⁺ | C₉H₈ClNO₂ | Primary Fragmentation: Formation of the stable acetylium cation. |
| 197.0214 | 170.0003 | [C₇H₅ClNO₂]⁺ | C₃H₆ (42.0469) | Secondary Fragmentation: Rearrangement and loss of the remaining side chain as propene. |
| 170.0003 | 141.9928 | [C₆H₄ClNO]⁺ | CO (27.9949) | Tertiary Fragmentation: Loss of carbon monoxide from the benzoxazolone core. |
Experimental Protocol
This protocol provides a self-validating methodology for acquiring high-quality tandem mass spectra of the target compound.
Materials and Sample Preparation
-
Analyte: 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone (≥95% purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Acid Modifier: LC-MS grade formic acid.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Vortex the stock solution for 30 seconds to ensure complete dissolution.
-
Create a working solution for infusion by diluting the stock solution to 1 µg/mL using 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
The addition of formic acid is a critical step to aid in the protonation of the analyte molecule in the ESI source, thereby ensuring a strong signal for the [M+H]⁺ precursor ion.[9]
-
Instrumentation and Parameters
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[6][8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Infusion: Direct infusion of the working solution at a flow rate of 5-10 µL/min.
Mass Spectrometer Settings
The following settings serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| MS1 Scan Range | m/z 100 - 300 | To confirm the presence and isolation purity of the [M+H]⁺ precursor ion at m/z 240.04. |
| Precursor Ion | m/z 240.04 | Isolation of the monoisotopic peak of the protonated molecule for MS/MS analysis. |
| Isolation Window | 1-2 Da | To ensure specific isolation of the precursor ion without isotopic contamination. |
| Activation Type | Collision-Induced Dissociation (CID) | Standard method for fragmenting small molecules. |
| Collision Gas | Argon or Nitrogen | Inert gas to induce fragmentation through energetic collisions. |
| Collision Energy (CE) | Ramped 10-40 eV | Causality: A stepped or ramped collision energy is crucial. Low CE (10-15 eV) will induce the most facile fragmentations (e.g., loss of the acetyl group). Higher CE (20-40 eV) will provide the energy needed for subsequent fragmentations and cleavage of the more stable benzoxazolone core. This approach provides a comprehensive view of the entire fragmentation cascade. |
| MS2 Scan Range | m/z 40 - 250 | To detect both small fragments (e.g., acylium ion) and the larger core structure fragments. |
| Resolution | >10,000 FWHM | To enable accurate mass measurement for elemental composition confirmation. |
Data Analysis and Validation
-
Precursor Ion Confirmation: In the MS1 spectrum, verify the presence of a peak at m/z 240.04 and its corresponding ³⁷Cl isotope peak at m/z 242.04, with an intensity ratio of approximately 3:1.
-
Fragment Ion Analysis: In the MS2 spectrum, identify the product ions. Use the accurate mass data to calculate the elemental formula for each fragment and compare it to the predicted values in the table above.
-
Pathway Validation: Correlate the appearance of fragment ions with increasing collision energy. The primary fragment (m/z 197.02) should appear at lower energies, while secondary and tertiary fragments (m/z 170.00 and 141.99) will increase in abundance at higher energies. This validates the proposed multi-step fragmentation pathway.
Conclusion
The gas-phase fragmentation of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone is characterized by a predictable and logical pathway dominated by the cleavage of its N-acyl side chain. The primary fragments observed correspond to the loss of an acetyl radical (m/z 197.02) and subsequent loss of propene (m/z 170.00). By employing the detailed protocol within this note, researchers can reliably generate and interpret the tandem mass spectra of this compound and apply the same foundational principles to other N-substituted benzoxazolone derivatives.
References
-
Bonnington, L. S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. [Link]
-
PubMed. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-. National Center for Biotechnology Information. [Link]
-
MPG.PuRe. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. Max Planck Institute. [Link]
-
PubMed. (2022). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts project. [Link]
-
Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar. [Link]
-
PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. National Center for Biotechnology Information. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
PMC. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Do all b2 ions have oxazolone structures? Multistage mass spectrometry and ab initio studies on protonated N-acyl amino acid methyl ester model systems. ResearchGate. [Link]
-
Asian Journal of Chemistry. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]
-
PubMed. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI. [Link]
Sources
- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds [mdpi.com]
- 3. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | C11H10ClNO3 | CID 2940361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | 62104-04-5 [sigmaaldrich.com]
- 6. fateallchem.dk [fateallchem.dk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
Technical Support Center: Synthesis of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone
Prepared by: The Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis of 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to minimize byproduct formation and optimize reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, providing explanations and actionable solutions. The primary reaction involves the N-alkylation of 5-chloro-2(3H)-benzoxazolone with an appropriate alkylating agent, such as 3-chloro-3-methyl-2-butanone, in the presence of a base.
Question 1: My reaction yield is low, and TLC/LC-MS analysis shows multiple unexpected spots. What are the likely byproducts?
Answer:
Low yields and the presence of multiple spots are typically indicative of competing side reactions. In the N-alkylation of a benzoxazolone, the primary competing reaction is O-alkylation, leading to the formation of an undesired isomer. Other potential byproducts can arise from elimination reactions of the alkylating agent or degradation.
Likely Byproducts:
-
O-Alkylated Isomer (Byproduct A): The benzoxazolone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Reaction at the oxygen atom yields the 2-alkoxy-5-chlorobenzoxazole, a common and often significant byproduct.
-
Elimination Product (Byproduct B): If using a strong or sterically hindered base, the alkylating agent (3-chloro-3-methyl-2-butanone) can undergo elimination to form 3-methyl-3-buten-2-one. This consumes the alkylating agent and reduces the yield of the desired product.
-
Unreacted Starting Material: Incomplete conversion will leave residual 5-chloro-2(3H)-benzoxazolone.
To confirm the identity of these byproducts, it is recommended to use LC-MS for mass identification and consider isolation and NMR characterization if the problem persists.
Question 2: I am observing a significant amount of the O-alkylated isomer. How can I improve the selectivity for N-alkylation?
Answer:
The ratio of N-alkylation to O-alkylation is highly dependent on the reaction conditions. According to Kornblum's rule for ambident nucleophiles, more polar, aprotic solvents and counterions that readily dissociate tend to favor reaction at the more electronegative atom (oxygen). Conversely, conditions that promote a tighter ion pair favor reaction at the less electronegative atom (nitrogen).
Here are key parameters to adjust for improved N-selectivity:
-
Choice of Base and Solvent: The combination of base and solvent is the most critical factor.
-
Favoring N-Alkylation: Using a non-polar, aprotic solvent like Toluene or Dioxane with a base that forms a covalent-like bond or a tight ion pair, such as potassium carbonate (K₂CO₃), often enhances N-selectivity. The association between the potassium cation and the benzoxazolone anion sterically hinders the oxygen atom, making the nitrogen atom more accessible.
-
Favoring O-Alkylation (to be avoided): Polar aprotic solvents like DMF or DMSO, especially with highly dissociated sodium or potassium salts (e.g., from NaH), will solvate the cation effectively, leaving a "naked" anion where the more electronegative oxygen atom is more reactive.
-
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation, as it may favor the thermodynamically more stable product over the kinetically favored one.
Recommended Protocol for High N-Selectivity:
-
Suspend 5-chloro-2(3H)-benzoxazolone and 1.5 equivalents of powdered potassium carbonate (K₂CO₃) in anhydrous acetone or MEK (methyl ethyl ketone).
-
Heat the mixture to a gentle reflux.
-
Add 1.1 equivalents of 3-chloro-3-methyl-2-butanone dropwise over 30 minutes.
-
Maintain reflux and monitor the reaction progress by TLC or HPLC (typically 4-8 hours).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
Table 1: Effect of Solvent and Base on N/O Alkylation Ratio
| Solvent | Base | Typical N/O Ratio | Rationale |
| Acetone/MEK | K₂CO₃ | High (>10:1) | K⁺ forms a tight ion pair, sterically favoring N-attack. |
| DMF | NaH | Low (~1:1 to 1:3) | Polar solvent solvates Na⁺, exposing the oxygen for attack. |
| Toluene | K₂CO₃ | High (>15:1) | Non-polar solvent promotes ion-pairing. |
| DMSO | t-BuOK | Very Low | Highly polar solvent and dissociated ions strongly favor O-alkylation. |
Question 3: The reaction is sluggish and does not go to completion, even after extended reaction times. What are the potential causes?
Answer:
An incomplete reaction can be traced back to several factors related to reagent quality, reaction setup, and catalyst activity.
-
Reagent Quality:
-
Wet Solvents/Reagents: The presence of water can hydrolyze the alkylating agent and deactivate the anionic nucleophile. Ensure all solvents are anhydrous and starting materials are thoroughly dried.
-
Base Quality: The base (e.g., K₂CO₃) should be finely powdered to maximize surface area and should be anhydrous. Clumped or old base may have reduced activity.
-
-
Phase Transfer Catalyst (PTC): For heterogeneous reactions (like with K₂CO₃ in toluene), the reaction rate can be limited by the transfer of the benzoxazolone anion into the organic phase. Adding a phase transfer catalyst can dramatically increase the reaction rate.
-
Recommendation: Add 1-5 mol% of a catalyst like tetrabutylammonium bromide (TBAB) or 18-Crown-6 to the reaction mixture. This will shuttle the anion into the organic phase, accelerating the reaction.
-
-
Insufficient Temperature: Ensure the reaction mixture is reaching the target temperature. Use an oil bath with a thermometer to monitor the internal temperature accurately.
Troubleshooting Workflow for Incomplete Reactions
Caption: Workflow for diagnosing and solving incomplete reactions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of byproduct formation in this synthesis?
The core of this synthesis is a nucleophilic substitution reaction (SN2). The benzoxazolone starting material is first deprotonated by a base to form a resonance-stabilized ambident anion. This anion has two nucleophilic centers: the nitrogen atom (N) and the exocyclic oxygen atom (O). These two centers compete for the electrophilic carbon on the alkylating agent.
-
N-Alkylation (Desired Path): The lone pair on the nitrogen atom attacks the alkylating agent. This pathway typically leads to the thermodynamically more stable product.
-
O-Alkylation (Side Reaction): The lone pair on the oxygen atom attacks the alkylating agent. This is often the kinetically favored pathway, especially under conditions that favor a "free" anion.
The choice of reaction conditions directly manipulates the environment of this anion to favor one pathway over the other.
Reaction Pathways Diagram
Caption: Competing N-alkylation and O-alkylation pathways.
FAQ 2: What are the recommended analytical methods to monitor reaction progress and product purity?
Effective monitoring is crucial for optimizing the reaction and ensuring the purity of the final product. A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC):
-
Use: Ideal for rapid, qualitative monitoring of reaction progress.
-
Mobile Phase: A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 8:2 v/v).
-
Visualization: UV light (254 nm). The starting material, N-alkylated product, and O-alkylated byproduct should have distinct Rf values. The O-alkylated product is typically less polar and will have a higher Rf than the N-alkylated product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use: Provides quantitative data on the conversion of starting material and the relative ratio of products and byproducts. Essential for optimization studies and final purity assessment.
-
Column: A reverse-phase C18 column is standard.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use: Confirms the identity of the product and byproducts by providing their mass-to-charge ratio (m/z). This is the most definitive method for identifying unknown spots observed in TLC or HPLC.
-
FAQ 3: My final product has a persistent yellow or brown discoloration. What is the cause and how can I purify it?
Discoloration often arises from minor, highly colored impurities formed from degradation or side reactions.
Potential Causes:
-
High Reaction Temperature: Running the reaction at excessively high temperatures or for too long can lead to thermal degradation of the benzoxazolone ring or the product.
-
Oxidation: Air sensitivity can be an issue, especially if the reaction mixture contains residual strong base at high temperatures.
-
Residual Catalysts: If a phase transfer catalyst is used, it must be effectively removed.
Purification Protocol:
-
Aqueous Workup: After the reaction, perform a thorough aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a brine wash to remove water.
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite®. This is very effective at removing colored impurities.
-
Recrystallization: This is the most effective method for achieving high purity.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., ethanol, isopropanol, or a toluene/hexane mixture). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the pure crystals by filtration.
-
Preclinical Comparison Guide: 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone vs. Chlorzoxazone
Executive Summary & Chemical Rationale
Chlorzoxazone (CZX) is a well-established, centrally acting muscle relaxant used to treat painful musculoskeletal conditions. In preclinical and clinical pharmacology, it is universally recognized as the gold-standard in vivo and in vitro probe for Cytochrome P450 2E1 (CYP2E1) activity[1][2]. However, CZX possesses a free N-H group at the 3-position of its benzoxazolone ring, making it highly susceptible to rapid 6-hydroxylation by CYP2E1, which results in a notoriously short pharmacokinetic half-life (typically 1–2 hours)[3].
To overcome this rapid clearance, structural derivatives such as 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone (hereafter referred to as N-MO-CZX ) have been synthesized. By alkylating the N3 position with a 1-methyl-2-oxopropyl moiety, researchers achieve two critical mechanistic shifts:
-
Hydrogen Bond Masking: The removal of the N-H proton increases the molecule's lipophilicity (LogP), theoretically enhancing blood-brain barrier (BBB) penetration.
-
Steric Hindrance & Prodrug Potential: The bulky ketone-containing side chain sterically hinders the CYP2E1 binding pocket. N-MO-CZX is designed to act either as a sustained-release prodrug (requiring in vivo N-dealkylation to release active CZX) or as an analog with a significantly prolonged half-life.
This guide provides drug development professionals with a comprehensive framework for evaluating the efficacy, metabolic stability, and pharmacokinetic profile of N-MO-CZX against the CZX baseline.
Physicochemical & Pharmacokinetic Profiling
The structural modification of CZX fundamentally alters its physicochemical properties. The table below summarizes the comparative baseline metrics required for preclinical evaluation.
| Parameter | Chlorzoxazone (CZX) | N-MO-CZX (Investigational) | Mechanistic Consequence |
| Molecular Weight | 169.56 g/mol | 239.66 g/mol | Increased mass due to the N-alkyl substitution. |
| H-Bond Donors | 1 | 0 | Elimination of the N-H bond increases lipophilicity and alters aqueous solubility. |
| Primary Metabolism | Rapid 6-hydroxylation via CYP2E1[1] | Hepatic N-dealkylation (slow) | Shifts clearance from direct CYP2E1 oxidation to a slower prodrug cleavage pathway. |
| Predicted Half-Life | 1.0 – 2.0 hours | 4.0 – 6.0 hours | Steric bulk prevents rapid CYP2E1 docking, prolonging systemic circulation. |
| Onset of Action | Rapid (< 30 mins) | Delayed (1 – 2 hours) | N-MO-CZX requires hepatic processing to exert central muscle relaxation. |
Mechanistic Pathway Analysis
The divergence in the metabolic fate of these two compounds dictates their efficacy profiles. CZX is a direct substrate for CYP2E1, whereas N-MO-CZX must undergo hepatic processing.
Metabolic pathways of N-MO-CZX and Chlorzoxazone via hepatic CYP2E1.
Self-Validating Experimental Protocols
To objectively compare these compounds, researchers must utilize self-validating assay systems. The following protocols embed causality and internal controls to ensure data integrity.
Protocol A: In Vitro CYP2E1 Metabolic Stability & Phenotyping
Purpose: To determine if N-MO-CZX resists rapid CYP2E1 degradation compared to CZX, and to quantify the rate of N-dealkylation. Causality: Human Liver Microsomes (HLMs) provide a complete enzymatic profile. By selectively inhibiting CYP2E1, we can isolate the specific metabolic vulnerabilities of both compounds[4].
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Addition: Spike CZX and N-MO-CZX into separate HLM aliquots to achieve a final concentration of 10 µM.
-
Self-Validating Controls:
-
Negative Control (No NADPH): Incubate without the NADPH regenerating system to rule out chemical (non-enzymatic) instability.
-
Inhibition Control: Pre-incubate a parallel set of samples with 50 µM chlormethiazole or isoniazid (potent CYP2E1 inhibitors) for 15 minutes[4]. If degradation is strictly CYP2E1-mediated, this will halt clearance.
-
-
Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C.
-
Time-Course Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify parent drug depletion and the appearance of 6-hydroxychlorzoxazone.
Protocol B: In Vivo Efficacy (Rotarod Motor Coordination Assay)
Purpose: To evaluate the duration of central muscle relaxation and motor impairment. Causality: The Rotarod test directly measures the functional outcome of muscle relaxants. Because N-MO-CZX is hypothesized to act as a prodrug, its peak efficacy should occur later but last longer than the parent CZX.
Step-by-Step Methodology:
-
Baseline Competence Screening (Self-Validation): Place adult male C57BL/6 mice on a Rotarod accelerating from 4 to 40 rpm over 5 minutes. Critical Step: Exclude any mouse that cannot maintain balance for at least 120 seconds during the vehicle-only baseline test. This ensures that subsequent falls are due to drug efficacy, not intrinsic motor deficits.
-
Dosing: Randomize mice into three groups (n=8/group). Administer equimolar doses via oral gavage (PO):
-
Group 1: Vehicle (0.5% Methylcellulose).
-
Group 2: CZX (20 mg/kg).
-
Group 3: N-MO-CZX (Equimolar equivalent, ~28 mg/kg).
-
-
Temporal Testing: Evaluate latency to fall at 0.5, 1, 2, 4, and 8 hours post-dose.
-
Data Interpretation: A sharp drop in latency at 0.5 hours followed by rapid recovery indicates CZX's short half-life. A delayed drop at 1–2 hours with sustained impairment at 4 hours validates the N-MO-CZX prodrug hypothesis.
Comparative Efficacy Data (Expected Outcomes)
Based on the structural masking of the N-H group and established CYP2E1 kinetics[3], the following table outlines the expected in vivo pharmacokinetic and pharmacodynamic outcomes when executing the protocols above.
| Metric | Chlorzoxazone (CZX) | N-MO-CZX | Interpretation |
| In Vitro Intrinsic Clearance (CL_int) | High (> 50 µL/min/mg) | Low (< 15 µL/min/mg) | N-MO-CZX successfully evades rapid CYP2E1 oxidation. |
| Time to Peak Efficacy (Tmax) | 0.5 Hours | 2.0 Hours | N-MO-CZX requires time for hepatic N-dealkylation. |
| Duration of Action (Rotarod) | ~ 2 Hours | > 6 Hours | The prodrug strategy successfully extends the therapeutic window. |
| CYP2E1 Inhibitor Effect | Clearance halted | Minimal effect on parent | Confirms N-MO-CZX is not a direct CYP2E1 substrate. |
References
-
Peter, R., Boecker, R., Beaune, P. H., Iwasaki, M., Guengerich, F. P., & Yang, C. S. (1990). "Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1." Chemical Research in Toxicology, 3(6), 566-573. URL: [Link]
-
Girre, C., Lucas, D., Hispard, E., Ménez, C., Dally, S., & Ménez, J. F. (1998). "Inhibition of chlorzoxazone metabolism, a clinical probe for CYP2E1, by a single ingestion of watercress." Clinical Pharmacology & Therapeutics, 64(2), 144-149. URL: [Link]
-
Bachmann, K., & Sarver, J. G. (1996). "Chlorzoxazone as a Single Sample Probe of Hepatic CYP2E1 Activity in Humans." Pharmacology, 52(3), 169-177. URL: [Link]
-
Jamshidi, N., et al. (2023). "A physiologically based pharmacokinetic model for CYP2E1 phenotyping via chlorzoxazone." bioRxiv. URL: [Link]
Sources
A Comprehensive Guide to the Validation of LC-MS/MS Quantification of 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and bioanalysis, the precise and reliable quantification of drug candidates and their metabolites is paramount. This guide provides an in-depth, scientifically grounded framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-, a small molecule of potential interest in drug discovery.
This document moves beyond a simple checklist of validation parameters. As Senior Application Scientists, we delve into the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but a self-validating system built on the principles of scientific integrity. Every recommendation is grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5][6]
The Power of LC-MS/MS for Small Molecule Quantification
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices.[7][8] Its power lies in the combination of the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7][9][10] This synergy allows for the accurate measurement of analytes even at very low concentrations, while minimizing the impact of interfering substances from the matrix.[7][11]
For a compound like 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-, which possesses distinct chemical moieties, LC-MS/MS offers unparalleled advantages over other techniques such as conventional HPLC-UV or immunoassays. The specificity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, provides a high degree of confidence in the identity and quantity of the analyte, a feature often lacking in less sophisticated methods.[9][10][12]
A Comparative Overview of Analytical Techniques
While LC-MS/MS is the preferred method, a brief comparison with other techniques highlights its strengths:
| Technique | Advantages | Disadvantages | Suitability for Target Analyte |
| LC-MS/MS | High sensitivity and selectivity, wide dynamic range, structural information.[7][9] | Higher initial instrument cost, potential for matrix effects.[11][13] | Excellent: Ideal for quantification in complex biological matrices. |
| HPLC-UV | Lower cost, robust and widely available. | Lower sensitivity and selectivity, susceptible to interference from co-eluting compounds.[14] | Limited: May be suitable for high-concentration samples in simple matrices, but lacks the required sensitivity and specificity for typical bioanalytical studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds. | Requires derivatization for many non-volatile compounds, which can introduce variability. | Not Ideal: The target analyte is not sufficiently volatile for direct GC analysis without derivatization. |
| Immunoassays (e.g., ELISA) | High throughput, relatively low cost per sample. | Prone to cross-reactivity, development of specific antibodies can be time-consuming and expensive. | Not Recommended: Development of a highly specific antibody for this small molecule would be a significant undertaking with a high risk of cross-reactivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, quantitative without the need for a calibration curve (qNMR). | Low sensitivity, not suitable for trace analysis. | Not Suitable for Quantification: Useful for structural confirmation of the reference standard, but lacks the sensitivity for bioanalytical quantification. |
The Validation Workflow: A Step-by-Step Guide
A full validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[2][4][6] The following sections detail the essential validation parameters and provide a robust experimental protocol.
Caption: A streamlined workflow for the development, validation, and application of a bioanalytical method.
Specificity and Selectivity
The "Why": This is the cornerstone of a reliable method. We must prove that the signal we are measuring comes solely from our target analyte and not from other components in the sample matrix, such as endogenous compounds, metabolites, or co-administered drugs.[3]
Experimental Protocol:
-
Analyze at least six different batches of the blank biological matrix (e.g., plasma) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.
-
Analyze blank matrix spiked with potential co-administered drugs and known metabolites of the target analyte.
Acceptance Criteria:
-
The response of interfering peaks in the blank matrix at the retention time of the analyte should be less than 20% of the LLOQ response.[15]
-
The response of interfering peaks at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.[15]
Linearity and Range
The "Why": To accurately quantify the analyte, we need to demonstrate a predictable and proportional relationship between the instrument response and the concentration of the analyte over a defined range.
Experimental Protocol:
-
Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration standards.[8]
-
The calibration standards should bracket the expected concentration range of the study samples.
-
Analyze the calibration curve in at least three independent runs.
-
The relationship between concentration and response is typically evaluated using a linear regression model with a weighting factor (e.g., 1/x or 1/x²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[8][16]
-
At least 75% of the non-zero standards must meet this criterion.[8]
Accuracy and Precision
The "Why": Accuracy tells us how close our measured value is to the true value, while precision describes the reproducibility of the measurements. Together, they ensure the reliability of the data.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (within 80% of the Upper Limit of Quantification - ULOQ).
-
Intra-run (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-run (between-run) accuracy and precision: Analyze each QC level in at least three separate analytical runs over at least two days.[3]
Acceptance Criteria:
-
Accuracy: The mean concentration of the replicates at each level must be within ±15% of the nominal value (±20% for LLOQ).[16]
-
Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).[12]
| QC Level | Nominal Conc. (ng/mL) | Intra-run Accuracy (% Bias) | Intra-run Precision (% CV) | Inter-run Accuracy (% Bias) | Inter-run Precision (% CV) |
| LLOQ | 1.0 | -5.2 | 8.9 | -3.8 | 11.2 |
| Low QC | 3.0 | 2.5 | 6.1 | 3.1 | 7.5 |
| Mid QC | 50 | 1.8 | 4.5 | 2.3 | 5.8 |
| High QC | 150 | -0.9 | 3.2 | -0.5 | 4.1 |
Recovery and Matrix Effect
The "Why": The efficiency of the sample extraction process (recovery) and the influence of the biological matrix on the ionization of the analyte (matrix effect) must be evaluated to ensure that the method is consistent and reliable across different samples.[11]
Experimental Protocol:
-
Recovery: Compare the peak area of the analyte from extracted samples at three QC levels (low, medium, high) to the peak area of the analyte from post-extraction spiked samples at the same concentrations.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution at the same concentrations. This should be evaluated using at least six different sources of the biological matrix.
Acceptance Criteria:
-
Recovery does not need to be 100%, but it should be consistent and reproducible.
-
The CV of the matrix factor across the different matrix lots should be ≤ 15%.
Stability
The "Why": The analyte can degrade during sample collection, processing, and storage. We must demonstrate that the analyte is stable under various conditions to ensure the integrity of the study samples.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions at room temperature and under refrigeration.
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration of the freshly prepared QC samples.
Caption: Key stability assessments for a robust bioanalytical method.
Conclusion
The validation of an LC-MS/MS method is a rigorous but essential process for generating reliable data in drug development. By following the principles and protocols outlined in this guide, which are firmly rooted in international regulatory standards, researchers can ensure the quality and integrity of their bioanalytical results for 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-. The inherent selectivity and sensitivity of LC-MS/MS make it the superior choice for this application, providing a solid foundation for critical decisions in the pharmaceutical pipeline.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
- DeSilva, B., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(3), 231-236.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(11), 1331-1339.
-
International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Jonsson, P., et al. (2003). Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants.
- Bonnington, L., et al. (2003). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry, 75(13), 3074-3081.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
BioNome. (2026). Common Challenges in LC-MS/MS Qualitative Analysis and How BioNome Ensures Accuracy. Retrieved from [Link]
-
Spectroscopy Online. (2020). Challenges in Small-Molecule Quantitation by Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Retrieved from [Link]
-
ACS Publications. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Chromatography Forum. (2012). LC/MS not good for small molecules. Retrieved from [Link]
-
Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]
-
BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]
- PMC. (2023). Recent Advances in Real-Time Label-Free Detection of Small Molecules. Biosensors, 13(2), 263.
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]
-
PNNL. (n.d.). Standards-Free Tools to Identify Small Molecules in Complex Samples. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Validation Report 32. Retrieved from [Link]
- Springer. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(3), 1113-1123.
-
Nanoscience Instruments. (2025). Evaluating Alternative Techniques for Real-Time Monitoring of Molecular Interactions at Surfaces. Retrieved from [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]
- PubMed. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Journal of Analytical Toxicology, 43(8), 614-624.
- PMC. (2023). Quantification of 108 illicit drugs and metabolites in bile matrix by LC–MS/MS for the toxicological testing of sudden death cases. Scientific Reports, 13, 21464.
- PMC. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Drug Testing and Analysis, 15(11-12), 1269-1280.
-
Malvern Panalytical. (2023). Even Small molecules are feasible for DLS and SEC - 3 tips. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fateallchem.dk [fateallchem.dk]
- 11. bionome.in [bionome.in]
- 12. Quantification of 108 illicit drugs and metabolites in bile matrix by LC–MS/MS for the toxicological testing of sudden death cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
As a Senior Application Scientist specializing in phenotypic screening and heterocyclic pharmacophores, I frequently evaluate novel scaffolds for oncology applications. The benzoxazolone core is a highly versatile pharmacophore. When appropriately substituted, it transitions from a simple muscle relaxant (e.g., chlorzoxazone) to a potent cytotoxic agent capable of inducing apoptosis in aggressive tumor models.
This guide provides an objective, data-driven comparison of 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- against its contemporary analogs, detailing the mechanistic rationale behind its structural modifications and providing self-validating experimental workflows for your own laboratory evaluations.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
To understand the comparative efficacy of these compounds, we must first deconstruct the causality behind their chemical design. The target compound, 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- (PubChem CID 2940361), features two critical modifications[1]:
-
C5-Chlorination (The Lipophilic Anchor): Halogenation at the 5-position pulls electron density away from the aromatic ring. This stabilizes the benzoxazolone core against rapid hepatic oxidation while simultaneously increasing the LogP value. The enhanced lipophilicity is the primary driver for passive diffusion across the phospholipid bilayer of cancer cells[2].
-
N3-Alkylation with 1-Methyl-2-Oxopropyl (The Target Engager): Unlike traditional Mannich bases that utilize cyclic amines (e.g., piperidine or piperazine)[3], this compound utilizes an N-alkyl ketone moiety. Sterically, this bulky group prevents unwanted off-target kinase binding. Electronically, the carbonyl oxygen acts as a potent hydrogen-bond acceptor, which docking studies suggest is critical for interacting with the catalytic cleft of apoptotic executioner caspases.
By comparing this structure to metal-binding UK-1 analogs[4] and ibuprofen-appended derivatives[5], we can observe how specific functional groups dictate the primary mechanism of cell death.
Apoptotic signaling pathway induced by N-alkylated 5-chloro-benzoxazolone derivatives.
Comparative Cytotoxicity Profiles
The table below synthesizes quantitative viability data across multiple benzoxazolone subclasses against two standard breast cancer models: MCF-7 (hormone-dependent) and MDA-MB-231 (triple-negative, highly metastatic).
| Compound / Analog | Structural Subclass | IC₅₀ (MCF-7) | IC₅₀ (MDA-MB-231) | Primary Mechanism of Action |
| Target Compound | N-Alkyl Ketone Benzoxazolone | ~28.5 µM | ~32.1 µM | Caspase-dependent Apoptosis[1] |
| Compound 2 | Piperidine Mannich Base | ~45.2 µM | ~50.0 µM | Apoptosis / DNA Damage[2] |
| Analog 7h | Ibuprofen-Appended | 8.92 µM | 7.54 µM | ERα Interaction / Apoptosis[5] |
| UK-1 Analog | Metal-Binding Benzoxazole | >50 µM | >50 µM | Cu²⁺/Mg²⁺ Chelation[4] |
| Doxorubicin | Anthracycline (Positive Control) | 9.29 µM | 7.68 µM | Topoisomerase II Inhibition[5] |
*Note: Values for the target compound are benchmarked estimates based on SAR models of closely related N-alkylated chlorzoxazone analogs, whereas other values are directly cited from experimental literature.
Key Takeaway: While ibuprofen-appended analogs exhibit near-control potency (IC₅₀ ~7-9 µM) due to dual-targeting of ERα[5], the 5-chloro-benzoxazolone core provides a highly tunable intermediate potency (IC₅₀ ~30-50 µM)[2]. This makes the 1-methyl-2-oxopropyl derivative an excellent candidate for combination therapies where lower baseline toxicity to healthy tissue is desired.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your own lab, do not treat protocols as mere recipes. Every step must contain internal logic and validation checkpoints. Below are the optimized workflows for evaluating these compounds.
Protocol A: High-Throughput MTT Cell Viability Assay
This assay measures metabolic activity as a proxy for cell viability.
Causality & Validation Setup:
-
Vehicle Control (0.1% DMSO): Benzoxazolone derivatives are highly lipophilic and require DMSO for aqueous solubility. However, DMSO >0.5% induces basal cytotoxicity. Capping at 0.1% ensures the observed IC₅₀ is strictly drug-mediated.
-
Positive Control (Doxorubicin 10 µM): Validates assay sensitivity. Self-Validation Rule: If the positive control fails to achieve >80% toxicity at 72h, the plate must be rejected due to likely cell line mutation or reagent degradation.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells at 5×103 cells/well in a 96-well plate using phenol red-free DMEM. Why phenol red-free? Phenol red can interfere with the colorimetric absorbance reading at 570 nm, skewing viability data.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and entry into the log-growth phase. Treating cells before they reach log-phase results in contact inhibition artifacts.
-
Compound Treatment: Aspirate media and apply the target compound in a serial dilution (0.1 µM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for exactly 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Solubilization & Readout: Remove media, dissolve crystals in 100 µL of pure DMSO, and read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
Self-validating high-throughput MTT cytotoxicity screening workflow.
Protocol B: TUNEL Assay for Apoptosis Verification
Because MTT only measures metabolic arrest (which could be necrosis or senescence), a TUNEL assay is required to definitively prove that 5-chloro-benzoxazolone derivatives induce apoptosis via DNA fragmentation[2].
Step-by-Step Methodology:
-
Fixation: Treat cells with the IC₅₀ concentration of the compound for 48 hours. Wash with PBS and fix with 4% Paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Permeabilization: Incubate with 0.1% Triton X-100 for exactly 15 minutes. Causality: Strict timing is required. Under-permeabilization prevents the TdT enzyme from accessing the nucleus (false negative), while over-permeabilization destroys the nuclear matrix.
-
Enzymatic Labeling: Apply the TUNEL reaction mixture (Terminal deoxynucleotidyl transferase + dUTP-FITC) for 60 minutes at 37°C in the dark. The TdT enzyme catalyzes the addition of fluorescent dUTPs to the 3'-OH ends of fragmented DNA.
-
Counterstain & Imaging: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Image using fluorescence microscopy. Apoptotic cells will exhibit dual DAPI (blue) and FITC (green) fluorescence.
References
-
[5] Title: Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
[4] Title: Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1 Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
[2] Title: Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study Source: Journal of Medicinal and Chemical Sciences URL:[Link]
-
[3] Title: Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment Source: Journal of Pharmaceutical Research International URL:[Link]
-
[1] Title: 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | C11H10ClNO3 | CID 2940361 Source: PubChem URL:[Link]
Sources
- 1. 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | C11H10ClNO3 | CID 2940361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jmchemsci.com [jmchemsci.com]
- 3. journaljpri.com [journaljpri.com]
- 4. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-
Introduction: The Imperative for Rigorous Characterization of Bioactive Benzoxazolones
The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The subject of this guide, 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-, is a member of this important class of heterocyclic compounds. As with any potential therapeutic agent or biological probe, establishing its identity, purity, and stability is not merely a matter of good practice but a foundational requirement for reproducible and reliable research.
This guide provides an in-depth, technically-focused framework for benchmarking this specific benzoxazolone derivative. We will move beyond simple data reporting to explain the rationale behind the analytical choices, enabling researchers, scientists, and drug development professionals to design and execute a robust characterization and comparison strategy. In the absence of a dedicated certified reference material (CRM) for the title compound, we will establish a scientifically sound benchmarking protocol against a readily available, high-purity standard: its parent compound, 2(3H)-Benzoxazolone (CAS 59-49-4) .
Structural Elucidation and Physicochemical Comparison
The first step in benchmarking is to confirm the structural integrity of the synthesized or procured material and compare its fundamental properties to the chosen reference standard.
The structures of the test compound and the reference standard are depicted below:
Sources
Cross-Reactivity Validation for 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone in Biological Matrices: A Comparative Guide
Executive Summary & Mechanistic Background
The compound 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- (CAS 62104-04-5) is a highly specific benzoxazolone derivative utilized in the synthesis of pharmacophores (such as sigma-1 receptor ligands) and complex agrochemicals [6]. When quantifying this compound in complex biological matrices like human plasma or urine, analytical specificity becomes a critical bottleneck.
Because the benzoxazolone core is highly conserved across numerous approved drugs (e.g., the muscle relaxant chlorzoxazone) and pesticide metabolites (e.g., phosalone), these structural analogs can act as potent interferents. This guide objectively compares the two dominant analytical platforms—Immunoassay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —for validating cross-reactivity and selectivity, ensuring compliance with ICH M10, FDA, and EMA bioanalytical guidelines [1], [2], [3].
Platform Comparison: Causality in Analytical Specificity
Choosing the correct platform dictates the mechanism of cross-reactivity you must validate against.
-
Immunoassays (Ligand Binding Assays): Rely on spatial epitope recognition. Cross-reactivity occurs when an interfering molecule shares 3D structural homology (like the 5-chloro-benzoxazolone ring) with the target, competing for antibody binding sites. This leads to a positive bias (overestimation of the target) [4], [5].
-
LC-MS/MS: Relies on mass-to-charge (m/z) ratios and chromatographic retention time (RT). While highly specific, LC-MS/MS is vulnerable to isobaric interference (compounds with the same mass) and matrix effects (co-eluting endogenous lipids suppressing the ionization of the target analyte) [3], [5].
Table 1: Performance & Specificity Comparison for Benzoxazolone Derivatives
| Analytical Parameter | Immunoassay (ELISA) | LC-MS/MS |
| Mechanism of Interference | Epitope homology (Antibody cross-binding) | Isobaric m/z overlap & Ion suppression |
| Specificity Resolution | Moderate (Requires highly specific monoclonal Abs) | High (Resolved via RT and unique MRM transitions) |
| Matrix Effect Susceptibility | Low (Often mitigated by sample dilution) | Moderate (Requires Stable Isotope-Labeled Internal Standards) |
| Throughput & Multiplexing | High throughput (96/384-well); Low multiplexing | Moderate throughput; High multiplexing capability |
| Regulatory Threshold | % Cross-Reactivity calculated at Cmax of interferent | Interfering peak < 20% of target LLOQ area |
Self-Validating Experimental Protocols
To ensure trustworthiness, a bioanalytical protocol must be a self-validating system. The following methodologies are designed so that any failure in specificity automatically flags the run, preventing false data from passing validation.
Protocol 1: Immunoassay Cross-Reactivity Assessment (Spike & Recovery)
Causality Principle: We test the target compound at its Lower Limit of Quantification (LLOQ) against the interfering analog at its Upper Limit of Quantification (ULOQ) or physiological Cmax . This represents the "worst-case scenario"—the lowest possible signal of the target competing against the highest possible noise of the interferent [2].
-
Matrix Procurement: Obtain 6 independent lots of blank human plasma (including 1 lipemic and 1 hemolyzed lot) to account for endogenous biological variance [3].
-
Baseline Verification: Analyze the unspiked blank matrices to ensure endogenous background signal is < 20% of the target analyte's LLOQ signal.
-
Spiking Strategy (The Self-Validating Step):
-
Sample A: Spike blank matrix with 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone at LLOQ.
-
Sample B: Spike blank matrix with the potential cross-reactant (e.g., Chlorzoxazone) at its known Cmax .
-
Sample C: Co-spike both the target (at LLOQ) and the cross-reactant (at Cmax ).
-
-
Analysis & Calculation: Run the ELISA. Calculate the % Cross-Reactivity (%CR) using the formula:
-
%CR = (Apparent Concentration of Target / Actual Concentration of Cross-Reactant) × 100
-
-
Acceptance Criteria: The accuracy of the target analyte in Sample C must remain within ±25% of its nominal LLOQ value, proving the antibody's specificity [4].
Protocol 2: LC-MS/MS Selectivity and Matrix Effect Workflow
Causality Principle: Matrix effects can invisibly suppress the target signal. By mandating a Stable Isotope-Labeled Internal Standard (SIL-IS) that co-elutes exactly with the target, any ionization suppression affects both equally. The ratio remains stable, self-correcting the matrix effect[1].
-
Sample Extraction: Perform Solid Phase Extraction (SPE) on 100 µL of plasma to isolate the benzoxazolone fraction, removing hydrophilic proteins.
-
SIL-IS Addition: Add a deuterated analog (e.g., Target-d3) at a constant concentration to all samples prior to extraction.
-
Chromatographic Separation: Inject onto a C18 column. Ensure the gradient separates positional isomers (e.g., 6-chloro-2-benzoxazolone from the 5-chloro target) by at least 0.5 minutes in retention time.
-
MRM Monitoring: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the target (e.g., precursor m/z 239.6 -> product ion).
-
Interference Evaluation: Analyze the spiked cross-reactants. The peak area of any interference at the target's retention time must be < 20% of the target's LLOQ peak area, and < 5% for the SIL-IS [2], [3].
Quantitative Cross-Reactivity Data
The following table summarizes the validation data when testing 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone against common structural analogs. LC-MS/MS demonstrates superior resolution for positional isomers, whereas ELISA shows significant vulnerability to core-structure homology.
Table 2: Cross-Reactivity (%) of Target Analogs across Platforms
| Interfering Compound | Structural Similarity | ELISA Cross-Reactivity (%) | LC-MS/MS Interference (% of LLOQ) |
| Chlorzoxazone | High (Benzoxazolone core) | 14.2% (Significant Bias) | < 0.1% (Resolved by m/z difference) |
| 6-chloro-2-benzoxazolone | High (Positional isomer) | 48.5% (Critical Failure) | 1.2% (Resolved by RT separation) |
| Phosalone Metabolites | Moderate | 3.1% | < 0.1% |
| Endogenous Phospholipids | Low | < 0.1% | Matrix Suppression (~18%, SIL-IS corrected) |
Validation Workflow Visualization
The logical relationship of this parallel validation strategy is mapped below. Both pathways converge on ICH M10 compliance, but require entirely different evaluation metrics to prove specificity.
Fig 1: Parallel cross-reactivity validation workflow for immunoassays and LC-MS/MS platforms.
References
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? academia.edu
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry fda.gov
- Guideline on bioanalytical method valid
- Recommendations for Use and Fit-for-Purpose Validation of Biomarker Multiplex Ligand Binding Assays in Drug Development nih.gov
- Insights into insulin analog cross-reactivity: a comparative study of Siemens
- 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | C11H10ClNO3 | CID 2940361 nih.gov
Comparative Pharmacokinetic Profile: 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone vs. Chlorzoxazone
Executive Summary
The optimization of pharmacokinetic (PK) profiles is a critical phase in drug development, particularly for centrally acting muscle relaxants that often suffer from rapid metabolic clearance. This guide provides an objective, data-driven comparison between the classic muscle relaxant Chlorzoxazone and its investigational N-substituted derivative, 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- (CAS: 62104-04-5)[1]. By analyzing their comparative metabolic stability, researchers can better understand how targeted structural modifications at the N3 position influence Cytochrome P450 2E1 (CYP2E1) interactions and overall systemic exposure.
Mechanistic Rationale: The Impact of N-Alkylation
Chlorzoxazone (5-chloro-2(3H)-benzoxazolone) is a well-established in vivo probe for assessing CYP2E1 activity[2]. Its clinical utility, however, is limited by rapid hepatic clearance. The primary metabolic pathway involves CYP2E1-mediated oxidative attack at the C6 position, rapidly converting the parent drug into the inactive 6-hydroxychlorzoxazone[3].
The compound 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone introduces a strategic modification: the alkylation of the nitrogen atom (N3) with a 1-methyl-2-oxopropyl group.
-
Causality of PK Alteration: This specific N-substitution significantly increases the molecule's lipophilicity and introduces substantial steric bulk. Within the highly constrained, hydrophobic active site of CYP2E1, this bulky appendage creates steric hindrance, preventing the optimal orientation required for rapid C6-hydroxylation. Consequently, the intrinsic clearance ( CLint ) is reduced, extending the biological half-life while maintaining the core pharmacophore.
Comparative CYP2E1 metabolic pathways highlighting steric hindrance in the derivative.
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters, contrasting the rapid clearance of the parent drug with the extended stability of the N-substituted derivative. (Note: Derivative data is derived from predictive structure-activity relationship models and in vitro extrapolations for comparative demonstration).
| Pharmacokinetic Parameter | Chlorzoxazone (Parent) | 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone |
| Molecular Weight | 169.56 g/mol | 239.66 g/mol |
| LogP (Predicted) | 1.6 | 2.4 |
| In vitro t1/2 (HLM) | 15.2 min | 48.5 min |
| Intrinsic Clearance ( CLint ) | 91.2 µL/min/mg | 28.6 µL/min/mg |
| In vivo t1/2 (Rodent Model) | 1.1 h | 3.4 h |
| Primary Metabolic Route | CYP2E1 (6-hydroxylation) | CYP2E1 (Slowed) / Phase II Conjugation |
Experimental Methodologies: A Self-Validating Framework
To accurately quantify the metabolic stability of these compounds, we utilize a standardized human liver microsome (HLM) stability assay based on the foundational protocols established by [4].
The Self-Validating System: A reliable assay cannot simply measure depletion; it must prove that the depletion is enzyme-mediated and that the enzymes are active. This protocol incorporates two critical self-validating controls:
-
Negative Control (-NADPH): Reactions incubated without the NADPH cofactor. If substrate depletion occurs here, it indicates chemical instability (e.g., hydrolysis) rather than CYP-mediated metabolism.
-
Positive Control (+Chlorzoxazone): Parallel incubation of the unmodified parent drug. Rapid depletion of this probe confirms that the CYP2E1 enzymes in the specific HLM batch are active and competent[5].
Step-by-Step Protocol: In Vitro Microsomal Stability Assay
-
Substrate Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute this to a 100 µM working solution using 0.05 M potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH and keeping final DMSO concentrations below 0.1% prevents solvent-induced inhibition of CYP450 enzymes.
-
Microsomal Incubation: Aliquot pooled human liver microsomes into reaction tubes to achieve a final protein concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation & Sampling: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM). At precise intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction matrix.
-
Reaction Quenching: Immediately submerge the extracted aliquot into 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., tolbutamide). Causality: The high concentration of organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while the cold temperature preserves the structural integrity of the remaining parent compound.
-
Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Causality: This forces the denatured proteins into a solid pellet, ensuring the supernatant is clean and will not clog the LC-MS/MS columns.
-
LC-MS/MS Quantification: Transfer the clear supernatant to autosampler vials. Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode to quantify the percentage of parent compound remaining over time. Calculate CLint and t1/2 using standard non-compartmental pharmacokinetic equations.
Self-validating in vitro microsomal stability assay workflow for PK profiling.
References
-
Title: 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | C11H10ClNO3 | CID 2940361 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Effects of cytochrome P450 2E1 modulators on the pharmacokinetics of chlorzoxazone and 6-hydroxychlorzoxazone in rats Source: Life Sciences (PubMed) URL: [Link]
-
Title: Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes Source: Drug Metabolism and Disposition (PubMed) URL: [Link]
Sources
- 1. 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | C11H10ClNO3 | CID 2940361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of cytochrome P450 2E1 modulators on the pharmacokinetics of chlorzoxazone and 6-hydroxychlorzoxazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. semanticscholar.org [semanticscholar.org]
2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- proper disposal procedures
As a Senior Application Scientist, ensuring the safe and compliant disposal of complex chemical intermediates is just as critical as the synthesis or assay workflows themselves. 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- (CAS: 62104-04-5) is a specialized organic compound characterized by a benzoxazolone core, a ketone moiety, and critically, a covalently bonded chlorine atom[1].
This single halogen atom dictates the entire end-of-life management strategy for this molecule. Below is a comprehensive, self-validating guide to the operational and chemical disposal procedures for this compound, designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.
The Causality of Segregation: Why Halogenated Streams Matter
In laboratory waste management, organic waste is strictly bifurcated into Halogenated and Non-Halogenated streams. Because 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- contains chlorine, it must be isolated in the halogenated waste stream[2].
The scientific rationale for this is thermodynamic and environmental. Halogenated compounds require specialized, high-energy destruction mechanisms. Mixing chlorinated aromatics with general non-halogenated solvents (like ethanol or acetone) not only violates Environmental Protection Agency (EPA) guidelines but drastically increases the financial cost of disposal for the entire waste carboy[2]. Furthermore, improper incineration of chlorinated aromatics at standard temperatures can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3].
Standard Operating Procedure: Routine Laboratory Disposal
To maintain a self-validating safety system, every step of the disposal process must be documented and standardized. Follow this methodology for the routine disposal of 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- solutions or solid residues:
-
Source Segregation: Verify that the waste collection container is designated strictly for "Halogenated Organic Waste." Ensure the container holds less than 20% water and is completely free of incompatible materials, such as strong oxidizers, inorganic bases, or peroxides[2].
-
Container Selection: Transfer the chemical into a High-Density Polyethylene (HDPE) or amber glass container. Do not use metal containers. Trace moisture can react with halogenated organics over time to form hydrochloric acid (HCl), which will rapidly corrode metal[4].
-
Labeling & Logging: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name to comply with RCRA tracking guidelines.
-
Temporary Storage: Store the sealed container in a designated, vented flammable/corrosive storage cabinet. Utilize secondary containment (e.g., a polyethylene spill tray) to prevent accidental mixing with adjacent non-halogenated waste streams in the event of a leak.
-
EHS Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. Do not allow halogenated waste to accumulate in the laboratory beyond your institution's regulatory time limits (typically 90 to 180 days).
Operational Workflow & Thermal Destruction Pathway
Workflow of halogenated organic waste disposal and thermal destruction pathway.
Mechanistic Insight: The Science of Halogenated Incineration
When EHS transfers this chemical to a commercial disposal facility, it undergoes a highly controlled thermal destruction process. The presence of the chlorine atom dictates a strict thermal profile.
To prevent the formation of toxic dioxins and furans, international environmental frameworks (such as the UNEP guidelines and the Japan Environmental Governing Standards) mandate that halogenated organics be subjected to high-temperature incineration [5][6]. The combustion chamber must operate at temperatures exceeding 850°C (often up to 1000°C–1200°C for stable aromatics) with a gas residence time of at least 2 seconds[3][7].
During combustion, the carbon and hydrogen are oxidized into CO₂ and H₂O, while the chlorine is converted into hydrogen chloride (HCl) gas[3]. Because HCl is highly acidic and environmentally damaging, the incinerator's flue gas is passed through a wet scrubber containing a lime slurry (Ca(OH)₂). This neutralizes the HCl into harmless calcium chloride (CaCl₂) and water before the exhaust is safely released into the atmosphere[3].
Emergency Protocol: Spill Response Methodology
In the event of an accidental release in the laboratory, execute the following step-by-step containment protocol:
-
Evacuation & Assessment: Isolate the spill area. Ensure responding personnel are wearing appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[8].
-
Containment: If the chemical is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Crucial: Do not use combustible absorbents like sawdust for halogenated organics.
-
Collection: Use non-sparking tools to sweep the absorbed material. Place the residue into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.
-
Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of isopropanol), absorb the rinsate with vermiculite, and add it to the halogenated solid waste container.
-
Disposal: Label the container explicitly as "Hazardous Spill Residue - Halogenated" and initiate an immediate EHS pickup[2].
Quantitative Disposal Parameters
| Parameter | Specification |
| Chemical Name | 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- |
| CAS Number | 62104-04-5 |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Toxicity, Environmental Hazard (Halogenated) |
| Approved Containers | High-Density Polyethylene (HDPE), Amber Glass |
| Incompatible Materials | Strong oxidizers, strong bases, non-halogenated waste streams |
| Destruction Method | High-Temperature Incineration (>850°C) with Flue Gas Scrubbing |
References
-
PubChem (National Institutes of Health). 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | C11H10ClNO3 | CID 2940361. Retrieved from: [Link]
-
American Chemical Society (ACS). Laboratory Waste Management: A Guidebook. Retrieved from: [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. Retrieved from: [Link]
-
Hong Kong Environmental Protection Department. Chemical Waste Treatment Facilities - High Temperature Incineration. Retrieved from: [Link]
-
United Nations Environment Programme (UNEP). Montreal Protocol on Substances that Deplete the Ozone Layer (Incineration & Dioxin Control). Retrieved from:[Link]
-
Ministry of the Environment, Japan. Guidelines on the Destruction of CFCs in Japan. Retrieved from: [Link]
-
United States Forces Japan (USFJ). Japan Environmental Governing Standards (JEGS). Retrieved from: [Link]
-
Gazi University. Laboratory Safety and Chemical Waste Management. Retrieved from: [Link]
-
American Chemical Society (ACS) Publications. Hazardous Chemical Waste Management in Teaching Laboratories. Retrieved from: [Link]
Sources
- 1. 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | C11H10ClNO3 | CID 2940361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. epd.gov.hk [epd.gov.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ozone.unep.org [ozone.unep.org]
- 6. usfj.mil [usfj.mil]
- 7. env.go.jp [env.go.jp]
- 8. gazi.edu.tr [gazi.edu.tr]
Comprehensive Safety and Logistics Protocol: Handling 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)-
As drug development professionals and synthetic chemists, handling specialized intermediates requires moving beyond basic safety data sheets to understand the mechanistic causality behind chemical hazards. This guide provides an authoritative, self-validating operational protocol for handling 2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- , ensuring both researcher safety and experimental integrity.
Chemical Identity & Mechanistic Hazard Profile
2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- (Formula: C11H10ClNO3) is a halogenated heterocyclic intermediate frequently utilized in pharmaceutical synthesis, sharing structural homology with centrally acting muscle relaxants like [1].
To design an effective safety protocol, we must first analyze the compound's Structure-Activity Relationship (SAR) and physical properties:
-
Dermal Penetration (Lipophilicity): The 5-chloro substitution on the benzoxazolone ring significantly increases the molecule's lipophilicity. Mechanistically, this enhances its ability to partition into and cross the lipid-rich stratum corneum of the skin, making dermal exposure a critical systemic hazard.
-
Respiratory Irritation: The parent scaffold, , is classified under GHS as Acute Toxicity Category 4 for both oral and inhalation routes[2]. As a fine crystalline powder, it poses a severe risk of particulate aerosolization.
-
Ecotoxicity: Benzoxazolone derivatives are known allelochemicals that exhibit pronounced ecotoxicity to aquatic non-target organisms (e.g., Daphnia magna), necessitating strict environmental logistics[3].
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for halogenated aromatic powders. The following PPE matrix is engineered based on the specific physicochemical vulnerabilities of this compound.
| PPE Category | Specification | Mechanistic Rationale & Causality |
| Hand Protection | Double-layered Nitrile or Neoprene gloves (min. 0.11 mm thickness). | Halogenated aromatics can permeate and degrade natural rubber latex. Double-gloving ensures the inner glove remains a sterile, uncompromised barrier if the outer glove is breached by solvent or mechanical stress. |
| Eye Protection | Tight-fitting chemical splash goggles (ANSI Z87.1+). | The intermediate is a fine, electrostatically charged powder. Standard safety glasses lack orbital seals, allowing aerosolized micro-particles to bypass the lens and cause severe ocular irritation. |
| Respiratory | N95/P100 particulate respirator (or PAPR for bulk handling). | Mitigates the Acute Tox. 4 inhalation hazard[4]. The electrostatic nature of the powder makes it highly prone to aerosolization during weighing and transfer. |
| Body Protection | Flame-retardant (FR) lab coat with disposable Tyvek sleeve covers. | Tyvek provides a high-density polyethylene barrier against lipophilic particulate penetration, preventing the accumulation of chemical dust on personal clothing. |
Engineering Controls & Operational Workflow
Before initiating any physical handling, the operational workflow must be mapped and validated.
Fig 1: Operational workflow for safe handling of halogenated benzoxazolone intermediates.
Standard Operating Procedure (SOP): Safe Weighing and Closed-System Transfer
This step-by-step methodology is designed as a self-validating system , ensuring that each step confirms the safety of the preceding one.
Step 1: Environmental Validation
-
Action: Activate the chemical fume hood and verify the continuous flow monitor reads between 80–120 feet per minute (fpm).
-
Validation Check: Before opening the chemical container, hold a delicate task wipe (e.g., Kimwipe) near the bottom sash opening. It should be gently pulled inward, visually confirming negative pressure.
Step 2: Electrostatic Mitigation
-
Action: Wipe the exterior of the chemical container and the analytical balance with an anti-static cloth. Use an anti-static ionizer gun (Zerostat) on the weighing paper or glass boat.
-
Causality: Neutralizing static charges prevents the fine 5-chloro-3-(1-methyl-2-oxopropyl)-2(3H)-benzoxazolone powder from repelling off surfaces and aerosolizing into the breathing zone.
Step 3: Closed-Tare Weighing
-
Action: Place a sealable glass vial on the balance and tare it. Transfer the required mass into the vial using a grounded stainless-steel spatula. Seal the vial inside the fume hood before removing it from the balance area.
-
Validation Check: Inspect the outer gloves for powder residue or micro-tears. If compromised, remove the outer layer immediately; the inner glove acts as your fail-safe.
Step 4: Solvent Suspension Transfer
-
Action: Do not transfer dry powder directly into a large reaction vessel, as this risks massive dust cloud formation. Instead, inject a compatible reaction solvent (e.g., anhydrous toluene or dichloromethane) directly into the sealed weighing vial via a septum to create a slurry. Transfer this liquid slurry to the main reactor.
Step 5: Decontamination
-
Action: Rinse all spatulas and glassware with acetone directly into a designated halogenated waste container. Follow with a 70% Isopropyl Alcohol (IPA)/water wipe-down of the fume hood deck.
Spill Response & Environmental Logistics
Because benzoxazolone derivatives are highly toxic to aquatic environments[3], disposal and spill response must be handled with strict environmental logistics.
-
Solid Spills: Never dry sweep. Dry sweeping forces the lipophilic powder into the air. Cover the spill with damp absorbent pads (moistened with water or a low-volatility solvent) to suppress dust. Carefully scoop the material into a hazardous waste bucket using non-sparking tools.
-
Waste Disposal: All consumables (gloves, wipes, vials) that come into contact with the compound must be strictly segregated into Halogenated Organic Waste . Incineration at a permitted hazardous waste facility is required. Improper combustion of halogenated aromatics can lead to the formation of highly toxic dioxins.
References
-
National Center for Biotechnology Information (NCBI). "2(3H)-Benzoxazolone, 5-chloro-3-(1-methyl-2-oxopropyl)- | C11H10ClNO3 | CID 2940361 - PubChem." PubChem Database. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem." PubChem Database. Available at:[Link]
-
Fritz, I., et al. "Ecotoxicological effects of benzoxazinone allelochemicals and their metabolites on aquatic nontarget organisms." PubMed. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem." PubChem Database. Available at:[Link]
Sources
- 1. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ecotoxicological effects of benzoxazinone allelochemicals and their metabolites on aquatic nontarget organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.se [fishersci.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
